6-Bromo-1-oxo-1H-isochromene-3-carboxylic acid
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Overview
Description
6-Bromo-1-oxo-1H-isochromene-3-carboxylic acid is a chemical compound with the molecular formula C10H5BrO4 and a molecular weight of 269.05 g/mol . It is a derivative of isochromene, a bicyclic compound consisting of a benzene ring fused to a lactone ring. The presence of a bromine atom at the 6th position and a carboxylic acid group at the 3rd position makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-oxo-1H-isochromene-3-carboxylic acid typically involves the bromination of isochromene derivatives. One common method is the bromination of 1-oxo-1H-isochromene-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent, to achieve high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-oxo-1H-isochromene-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Major Products
Substitution: Products include amine or thiol derivatives of the original compound.
Oxidation: Products include various oxidized forms, such as carboxylic acids or ketones.
Reduction: Products include alcohol derivatives.
Scientific Research Applications
6-Bromo-1-oxo-1H-isochromene-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-1-oxo-1H-isochromene-3-carboxylic acid largely depends on its interaction with biological targets. The bromine atom and the carboxylic acid group can form hydrogen bonds and electrostatic interactions with proteins, potentially inhibiting their function. The compound may also interact with enzymes, altering their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1-oxo-1H-isochromene-3-carboxylic acid: Similar structure but with the bromine atom at the 7th position.
6-Bromo-1H,3H-benzo[de]isochromene-1,3-dione: Similar core structure but with different functional groups.
Uniqueness
6-Bromo-1-oxo-1H-isochromene-3-carboxylic acid is unique due to its specific substitution pattern, which can lead to distinct chemical reactivity and biological activity compared to its analogs. The presence of the bromine atom at the 6th position and the carboxylic acid group at the 3rd position provides unique opportunities for chemical modifications and interactions with biological targets .
Properties
IUPAC Name |
6-bromo-1-oxoisochromene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrO4/c11-6-1-2-7-5(3-6)4-8(9(12)13)15-10(7)14/h1-4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPHPGXWDJFRIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(OC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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